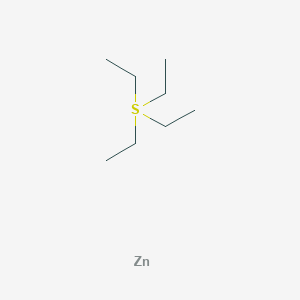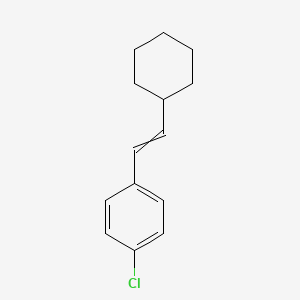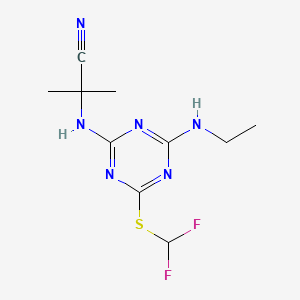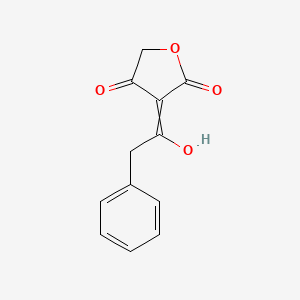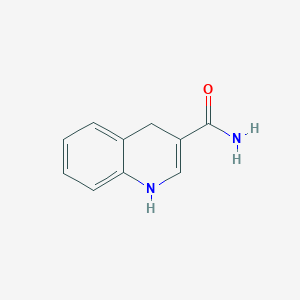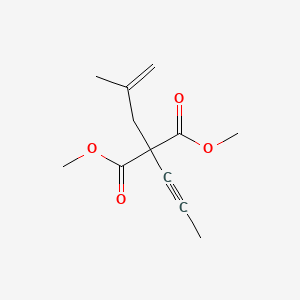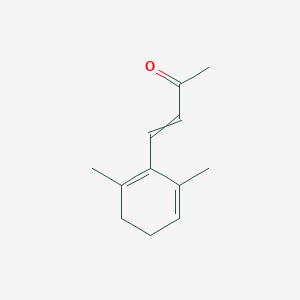
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring and a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one typically involves the reaction of 2,6-dimethylcyclohexa-1,5-diene with but-3-en-2-one under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexa-1,5-diene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and other electrophiles can be introduced using reagents like halogen acids or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of various adducts. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
類似化合物との比較
Similar Compounds
4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one: This compound has a similar structure but differs in the position and number of methyl groups on the cyclohexadiene ring.
Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-: Another structurally related compound with different substitution patterns.
Uniqueness
4-(2,6-Dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
105494-72-2 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC名 |
4-(2,6-dimethylcyclohexa-1,5-dien-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H16O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h5,7-8H,4,6H2,1-3H3 |
InChIキー |
MUWDRIMOSAKGMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CCC1)C)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
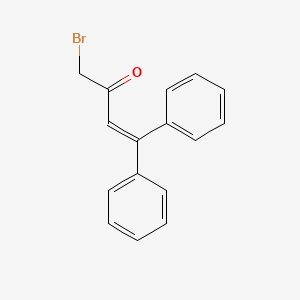

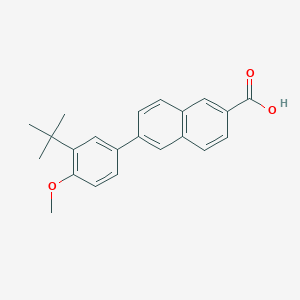
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
